1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine
Overview
Description
1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a trifluorophenyl group
Mechanism of Action
Target of Action
The primary target of 1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which are involved in the regulation of glucose metabolism.
Mode of Action
This compound interacts with DPP-4, inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release. As a result, blood glucose levels are regulated more effectively.
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake. They stimulate insulin secretion from pancreatic beta cells and inhibit glucagon release from alpha cells. By inhibiting DPP-4, this compound prolongs the action of these hormones, enhancing their beneficial effects on glucose regulation .
Result of Action
The molecular and cellular effects of this compound’s action include increased insulin secretion, decreased glucagon release, and improved blood glucose regulation . These effects can be beneficial in the management of conditions like diabetes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications can affect its absorption and metabolism. Additionally, factors such as pH and temperature can impact the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2,4,5-trifluorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole ring or the trifluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles and trifluorophenyl derivatives.
Scientific Research Applications
1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Comparison with Similar Compounds
- 1-(2,4-difluorophenyl)-1H-pyrazol-3-amine
- 1-(2,5-difluorophenyl)-1H-pyrazol-3-amine
- 1-(2,4,5-trichlorophenyl)-1H-pyrazol-3-amine
Uniqueness: 1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its electronic properties and reactivity compared to its difluorinated or chlorinated analogs. This trifluorination can enhance the compound’s stability, lipophilicity, and potential biological activity.
Properties
IUPAC Name |
1-(2,4,5-trifluorophenyl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14-15/h1-4H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEZZUZVJWFRCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)C2=CC(=C(C=C2F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.